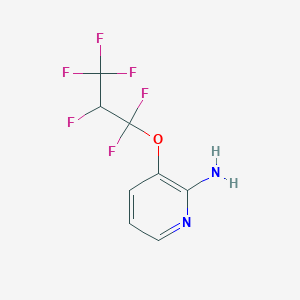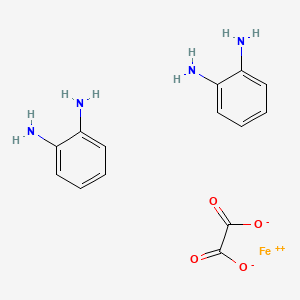
Iron, bis(o-phenylenediamine)oxalato-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron, bis(o-phenylenediamine)oxalato- is a coordination compound that features iron as the central metal atom, coordinated with o-phenylenediamine and oxalate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(o-phenylenediamine)oxalato- typically involves the reaction of iron salts with o-phenylenediamine and oxalic acid. One common method involves dissolving iron(III) chloride in water, followed by the addition of o-phenylenediamine and oxalic acid under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and automated systems would be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
Iron, bis(o-phenylenediamine)oxalato- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Reaction Conditions: Controlled pH, temperature, and solvent environment are crucial for specific reactions.
Major Products
Oxidation: Formation of higher oxidation state complexes.
Reduction: Formation of lower oxidation state complexes.
Substitution: Formation of new coordination complexes with different ligands.
科学研究应用
Iron, bis(o-phenylenediamine)oxalato- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and corrosion inhibitors.
作用机制
The mechanism of action of Iron, bis(o-phenylenediamine)oxalato- involves its ability to coordinate with various substrates and participate in electron transfer processes. The iron center can undergo changes in oxidation state, facilitating redox reactions. The o-phenylenediamine ligands provide stability and enhance the reactivity of the complex. The oxalate ligands can act as bridging ligands, allowing the formation of extended structures and networks.
相似化合物的比较
Similar Compounds
Iron, bis(o-phenylenediamine)oxalato-: Unique due to its specific ligand combination.
Iron, bis(o-phenylenediamine)acetato-: Similar structure but with acetate ligands instead of oxalate.
Iron, bis(o-phenylenediamine)malonato-: Contains malonate ligands, offering different reactivity and properties.
Uniqueness
Iron, bis(o-phenylenediamine)oxalato- is unique due to the combination of o-phenylenediamine and oxalate ligands, which provide a distinct set of chemical properties. The oxalate ligands offer strong chelation and bridging capabilities, while the o-phenylenediamine ligands enhance the stability and reactivity of the complex. This combination makes it particularly useful in applications requiring robust and versatile coordination compounds.
属性
CAS 编号 |
75079-27-5 |
|---|---|
分子式 |
C14H16FeN4O4 |
分子量 |
360.15 g/mol |
IUPAC 名称 |
benzene-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/2C6H8N2.C2H2O4.Fe/c2*7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h2*1-4H,7-8H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI 键 |
MQSJGMZODWAYPS-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)N)N.C1=CC=C(C(=C1)N)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



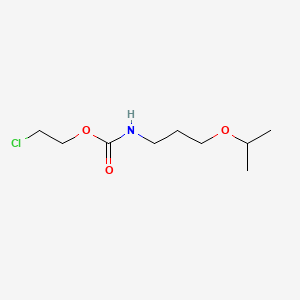
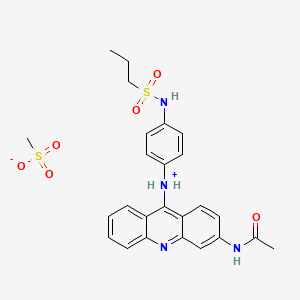
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)

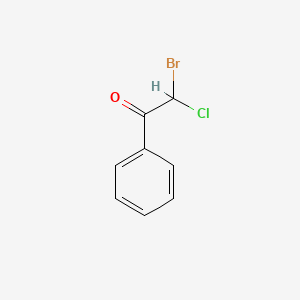


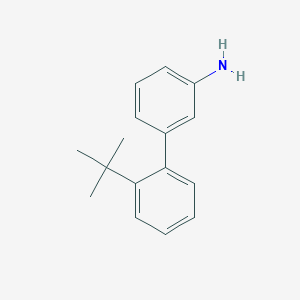
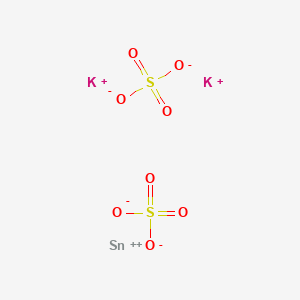
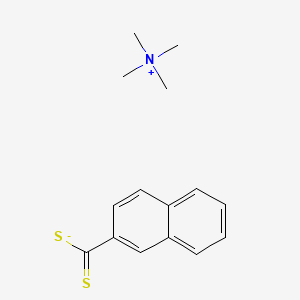
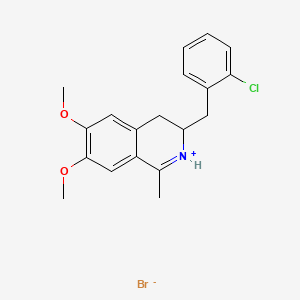
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
